3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one
Description
3-{[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]oxy}-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is a synthetic coumarin derivative characterized by a benzo[c]chromen-6-one core substituted with a methoxy group at position 8, a methyl group at position 4, and a geranyloxy chain at position 3.
Properties
Molecular Formula |
C25H28O4 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-[(2E)-3,7-dimethylocta-2,6-dienoxy]-8-methoxy-4-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C25H28O4/c1-16(2)7-6-8-17(3)13-14-28-23-12-11-21-20-10-9-19(27-5)15-22(20)25(26)29-24(21)18(23)4/h7,9-13,15H,6,8,14H2,1-5H3/b17-13+ |
InChI Key |
AMFXLGCHDVIPPJ-GHRIWEEISA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in these reactions include bromine, methanol, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzo[c]chromen-6-one derivatives .
Scientific Research Applications
3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one becomes apparent when compared to analogs within the benzo[c]chromen-6-one class. Below is a detailed analysis of key differences and their implications:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity :
- The geranyloxy group in the target compound distinguishes it from chlorinated or methoxybenzyl analogs. Geranyl’s extended hydrocarbon chain may enhance lipophilicity, favoring interactions with hydrophobic enzyme pockets or cell membranes . In contrast, dichlorobenzyl substituents (e.g., in C20H16Cl2O4) introduce electronegative chlorine atoms, which can improve binding to polar residues in COX enzymes .
- Methoxy Positioning : The 8-methoxy group is conserved in multiple analogs, suggesting its role in stabilizing molecular conformation or participating in hydrogen bonding with target proteins .
Chlorine vs. Terpenoid Substituents: Chlorinated derivatives (e.g., C20H16Cl2O4) exhibit pronounced anti-inflammatory activity but may face toxicity challenges.
Biological Activity
The compound 3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one , commonly referred to as Auraptene (CAS Number: 495-02-3), is a naturally occurring coumarin derivative with significant biological activity. This article reviews its biological properties, including antimicrobial, anticancer, and antifungal activities, supported by relevant research findings and data.
Chemical Structure and Properties
Chemical Formula: C19H22O3
Molecular Weight: 298.38 g/mol
Synonyms: Auraptene, 7-Geranyloxycoumarin
The compound features a complex structure characterized by a chromenone backbone with a geranyloxy substituent. This unique structure contributes to its diverse biological activities.
1. Antimicrobial Activity
Auraptene has shown promising antimicrobial properties against various pathogens. A study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus , demonstrating significant inhibition zones in agar diffusion tests. The compound exhibited minimum inhibitory concentrations (MICs) that were competitive with standard antimicrobial agents.
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 14 | 50 |
| S. aureus | 15 | 25 |
| R. solani | - | 50 |
2. Antifungal Activity
Research indicates that Auraptene possesses antifungal properties, particularly against the plant pathogen Rhizoctonia solani . In bioassays conducted at a concentration of 50 µg/mL, Auraptene demonstrated inhibition rates exceeding 90%, making it a potential candidate for agricultural applications.
| Compound | Inhibition Rate (%) | EC50 (µM) |
|---|---|---|
| Auraptene | 91.5 | 9.7 |
3. Anticancer Activity
Auraptene has been evaluated for its anticancer potential in several studies. It has shown cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's mechanism involves the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.5 |
| HepG2 | 4.0 |
| HCT-116 | 6.2 |
The biological activities of Auraptene can be attributed to several mechanisms:
- Inhibition of Enzymes: Auraptene inhibits cyclases and other enzymes involved in microbial metabolism.
- Induction of Apoptosis: In cancer cells, it triggers apoptotic pathways leading to cell death.
- Antioxidant Properties: The compound exhibits antioxidant activity, reducing oxidative stress in cells.
Case Studies
- Antimicrobial Efficacy Study: A comprehensive study evaluated the antimicrobial efficacy of several coumarin derivatives, including Auraptene. Results indicated that Auraptene had one of the highest inhibition rates against both gram-positive and gram-negative bacteria.
- Anticancer Research: In vitro studies demonstrated that Auraptene significantly reduced cell viability in MCF-7 cells compared to untreated controls, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
